

A Comprehensive Technical Guide to 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,5-Trimethoxyphenethylamine

Cat. No.: B125073

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CAS Number: 15394-83-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine and a positional isomer of the classic psychedelic mescaline.^[1] With the CAS Number 15394-83-9, this compound has garnered interest within the scientific community for its unique pharmacological profile.^[1] Unlike many of its structural relatives, 2,4,5-TMPEA appears to be psychoactively inactive in humans at doses that have been tested, yet it demonstrates full agonism at key serotonin receptors in vitro.^[1] This technical guide provides a comprehensive overview of 2,4,5-TMPEA, including its synthesis, pharmacology, and the experimental protocols used to characterize it, with the aim of supporting further research and development in the field of serotonergic compounds.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	15394-83-9	[1]
Molecular Formula	C ₁₁ H ₁₇ NO ₃	[1]
Molar Mass	211.26 g/mol	[1]
IUPAC Name	2-(2,4,5-trimethoxyphenyl)ethanamine	[1]
Synonyms	2C-O, 2,4,5-TMPEA	[1]

Synthesis

The synthesis of **2,4,5-Trimethoxyphenethylamine** can be achieved through a Henry reaction, starting from 2,4,5-trimethoxybenzaldehyde, followed by reduction of the resulting nitrostyrene. The following protocol is adapted from the synthesis of the structurally similar compound mescaline (3,4,5-trimethoxyphenethylamine) as detailed by Alexander Shulgin in "PIHKAL: A Chemical Love Story".[2][3][4]

Experimental Protocol: Synthesis of 2,4,5-Trimethoxyphenethylamine

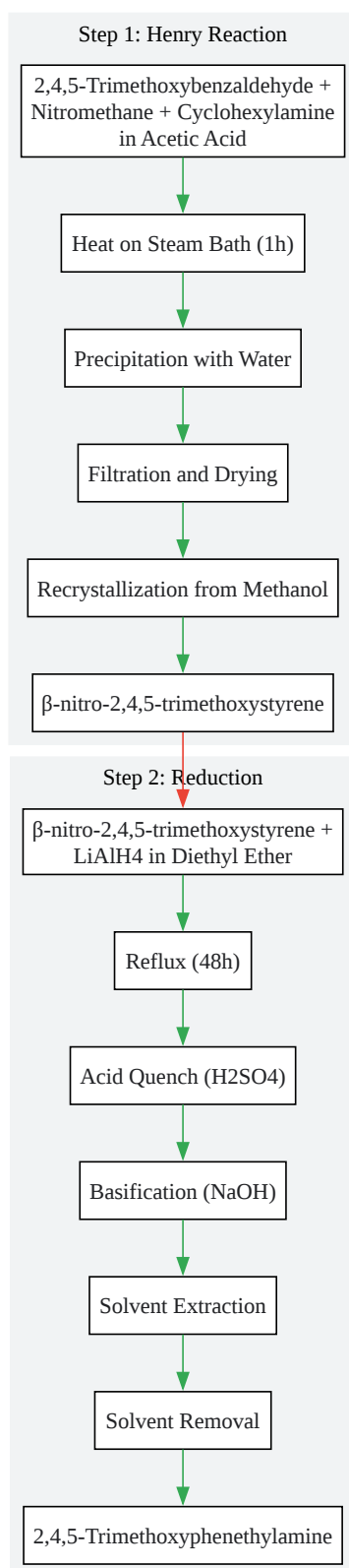
Step 1: Synthesis of β -nitro-2,4,5-trimethoxystyrene

- A solution of 20 g of 2,4,5-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.[2]
- The reaction mixture is then slowly diluted with 400 mL of water with vigorous stirring, leading to the formation of a yellow crystalline precipitate.
- The crystals are collected by filtration, washed with water, and dried.
- Recrystallization from boiling methanol yields β -nitro-2,4,5-trimethoxystyrene.

Step 2: Reduction of β -nitro-2,4,5-trimethoxystyrene to **2,4,5-Trimethoxyphenethylamine**

- To a gently refluxing suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of anhydrous diethyl ether, a saturated solution of 2.4 g of β -nitro-2,4,5-trimethoxystyrene in diethyl ether is added.
- The reaction mixture is maintained at reflux for 48 hours.
- After cooling, the excess LAH is cautiously quenched by the dropwise addition of 150 mL of 1.5 N sulfuric acid.
- The aqueous layer is separated and made basic with the addition of a sodium hydroxide solution.
- The resulting solution is extracted with an organic solvent (e.g., dichloromethane).
- The organic extracts are combined, dried over anhydrous sulfate, and the solvent is removed under reduced pressure to yield **2,4,5-Trimethoxyphenethylamine**.

Synthesis Workflow



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A flowchart illustrating the two-step synthesis of **2,4,5-Trimethoxyphenethylamine**.

Pharmacology

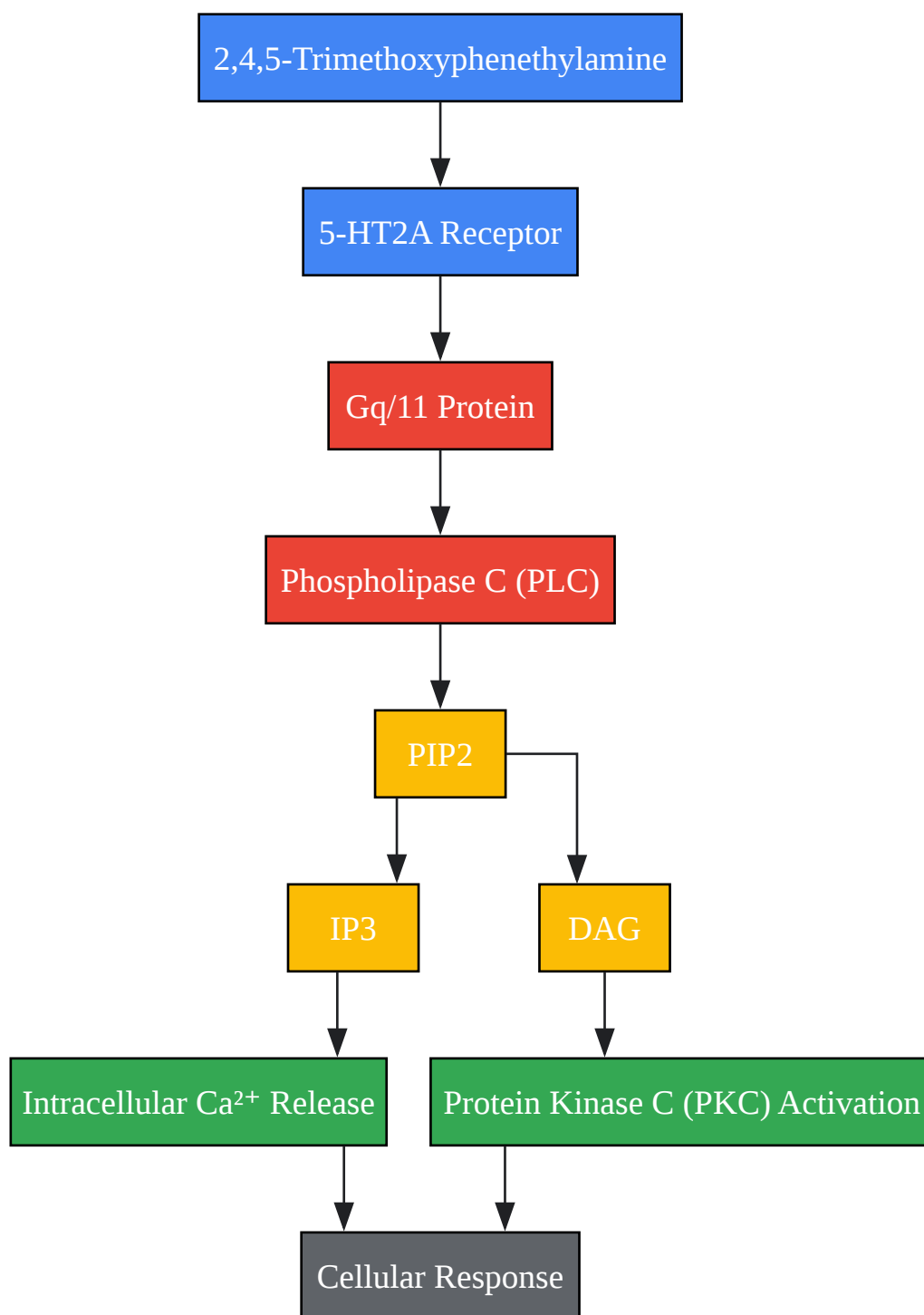
2,4,5-TMPEA is a full agonist at the serotonin 5-HT_{2a}, 5-HT_{2e}, and 5-HT_{2o} receptors.[1][5] Its potency at the 5-HT_{2a} receptor is significantly lower than that of other psychoactive phenethylamines like 2C-B and 2C-I.[1] However, its potency as a 5-HT_{2a} receptor agonist is comparable to that of mescaline.[1]

Quantitative Pharmacological Data

Parameter	2,4,5-TMPEA (2C-O)	Mescaline	Reference
5-HT _{2a} Receptor Activation (EC ₅₀)	195 nM	646 nM	[1][5]
5-HT _{2a} Receptor Efficacy (E _{max})	96-100%	33-74%	[1][5]

Mechanism of Action: 5-HT_{2a} Receptor Signaling

The primary mechanism of action for 2,4,5-TMPEA at the 5-HT_{2a} receptor is through the Gq/11 signaling pathway. This pathway is initiated by the binding of the agonist to the receptor, leading to a cascade of intracellular events.



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The Gq/11 signaling pathway activated by **2,4,5-Trimethoxyphenethylamine** at the 5-HT_{2a} receptor.

Experimental Methodologies

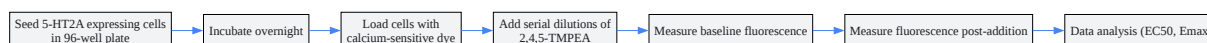
Functional Assay: Calcium Flux Assay

A calcium flux assay is a common method to determine the functional activity of compounds at Gq-coupled receptors like the 5-HT_{2a} receptor.

Protocol:

- **Cell Culture:** HEK293 cells stably expressing the human 5-HT_{2a} receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- **Cell Plating:** Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
- **Dye Loading:** The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.
- **Compound Addition:** Serial dilutions of 2,4,5-TMPEA are added to the wells.
- **Fluorescence Measurement:** The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated addition of a known 5-HT_{2a} receptor agonist (as a positive control) or the test compound. The fluorescence is then measured kinetically to detect changes in intracellular calcium concentration.
- **Data Analysis:** The change in fluorescence is used to calculate the EC₅₀ and E_{max} values for the test compound.

Calcium Flux Assay Workflow



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A typical workflow for a calcium flux assay to assess 5-HT_{2a} receptor agonism.

Discussion

The pharmacological profile of **2,4,5-Trimethoxyphenethylamine** presents an interesting case study in structure-activity relationships. While it possesses full efficacy at the 5-HT_{2a} receptor, its relatively low potency may contribute to its reported lack of psychoactive effects in humans at the doses tested.[1] Further research is warranted to fully elucidate the pharmacokinetics and metabolism of this compound, which may also play a significant role in its in vivo activity. The potentiation of mescaline's effects by 2,4,5-TMPEA suggests potential interactions with metabolic pathways or receptor dynamics that are not yet fully understood.[1]

Conclusion

This technical guide provides a foundational overview of **2,4,5-Trimethoxyphenethylamine** (CAS 15394-83-9) for the scientific community. The detailed information on its synthesis, pharmacology, and relevant experimental protocols is intended to facilitate further investigation into this and related serotonergic compounds. A deeper understanding of the subtle differences in the pharmacology of phenethylamine derivatives will be crucial for the development of novel therapeutics targeting the serotonin system.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,4,5-Trimethoxyphenethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125073#2-4-5-trimethoxyphenethylamine-cas-number]

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